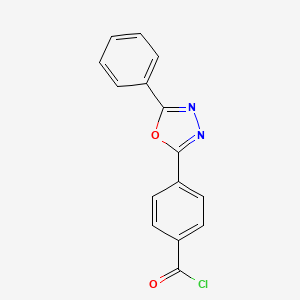![molecular formula C19H20OSi B14517524 Trimethyl{9-[(prop-2-yn-1-yl)oxy]-9H-fluoren-9-yl}silane CAS No. 62678-42-6](/img/structure/B14517524.png)
Trimethyl{9-[(prop-2-yn-1-yl)oxy]-9H-fluoren-9-yl}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl{9-[(prop-2-yn-1-yl)oxy]-9H-fluoren-9-yl}silane is an organosilicon compound that features a fluorenyl group attached to a trimethylsilyl group through a prop-2-yn-1-yloxy linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{9-[(prop-2-yn-1-yl)oxy]-9H-fluoren-9-yl}silane typically involves the reaction of 9H-fluoren-9-ol with propargyl bromide to form 9-[(prop-2-yn-1-yl)oxy]-9H-fluorene. This intermediate is then reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the silyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl{9-[(prop-2-yn-1-yl)oxy]-9H-fluoren-9-yl}silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can yield fluorenyl alcohols.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides, alkoxides, and amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenyl alcohols.
Substitution: Various substituted fluorenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Trimethyl{9-[(prop-2-yn-1-yl)oxy]-9H-fluoren-9-yl}silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Trimethyl{9-[(prop-2-yn-1-yl)oxy]-9H-fluoren-9-yl}silane involves its interaction with specific molecular targets and pathways. The fluorenyl group can intercalate into DNA, affecting gene expression and cellular processes. Additionally, the silyl group can enhance the compound’s stability and facilitate its delivery to target sites within the body.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilylacetylene: Similar in structure but lacks the fluorenyl group.
9-[(Trimethylsilyl)ethynyl]fluorene: Contains a similar fluorenyl group but with an ethynyl linkage instead of prop-2-yn-1-yloxy.
Uniqueness
Trimethyl{9-[(prop-2-yn-1-yl)oxy]-9H-fluoren-9-yl}silane is unique due to its combination of a fluorenyl group and a trimethylsilyl group linked through a prop-2-yn-1-yloxy moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
62678-42-6 |
|---|---|
Molekularformel |
C19H20OSi |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
trimethyl-(9-prop-2-ynoxyfluoren-9-yl)silane |
InChI |
InChI=1S/C19H20OSi/c1-5-14-20-19(21(2,3)4)17-12-8-6-10-15(17)16-11-7-9-13-18(16)19/h1,6-13H,14H2,2-4H3 |
InChI-Schlüssel |
UHNWCOGSPGYNHY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1(C2=CC=CC=C2C3=CC=CC=C31)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B14517460.png)
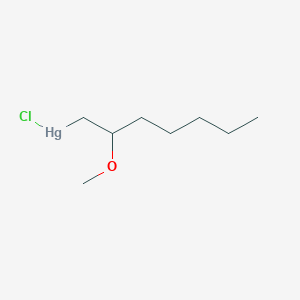
![3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide](/img/structure/B14517469.png)
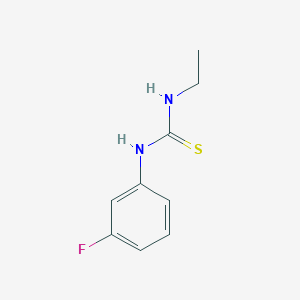

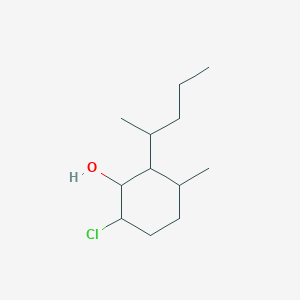
![1-[(2,4-Dinitrobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14517494.png)
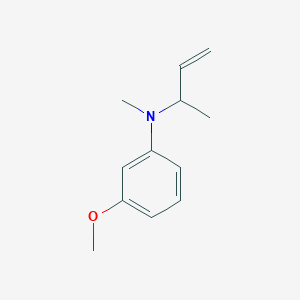
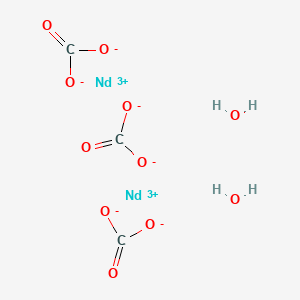
![3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-valine](/img/structure/B14517506.png)
